5-(Diethoxyphosphoryl)-4,6-diethoxy-N,N,N-trimethyl-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-aminium methyl sulfate
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Overview
Description
5-(Diethoxyphosphoryl)-4,6-diethoxy-N,N,N-trimethyl-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-aminium methyl sulfate is a complex organophosphorus compound. This compound is notable for its unique structure, which includes multiple phosphoryl and ethoxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethoxyphosphoryl)-4,6-diethoxy-N,N,N-trimethyl-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-aminium methyl sulfate involves multiple steps. The initial step typically includes the reaction of diethyl phosphite with a suitable alkylating agent under controlled conditions to form the phosphorylated intermediate. This intermediate is then subjected to further reactions involving ethoxy and trimethylamine groups to achieve the final compound. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over the reaction parameters, ensuring the reproducibility and efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-(Diethoxyphosphoryl)-4,6-diethoxy-N,N,N-trimethyl-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-aminium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphoryl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-(Diethoxyphosphoryl)-4,6-diethoxy-N,N,N-trimethyl-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-aminium methyl sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of 5-(Diethoxyphosphoryl)-4,6-diethoxy-N,N,N-trimethyl-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-aminium methyl sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, thereby affecting various biochemical pathways. The phosphoryl groups play a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide: This compound is similar in structure but lacks the additional ethoxy and trimethylamine groups.
5-Diisopropoxyphosphoryl-5-methyl-1-pyrroline N-oxide: Another similar compound with isopropoxy groups instead of ethoxy groups.
Uniqueness
The uniqueness of 5-(Diethoxyphosphoryl)-4,6-diethoxy-N,N,N-trimethyl-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-aminium methyl sulfate lies in its complex structure, which provides it with distinct chemical properties and reactivity. The presence of multiple phosphoryl and ethoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Properties
CAS No. |
106753-28-0 |
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Molecular Formula |
C17H42NO13P3S |
Molecular Weight |
593.5 g/mol |
IUPAC Name |
methyl sulfate;trimethyl-[tris(diethoxyphosphoryl)methyl]azanium |
InChI |
InChI=1S/C16H39NO9P3.CH4O4S/c1-10-21-27(18,22-11-2)16(17(7,8)9,28(19,23-12-3)24-13-4)29(20,25-14-5)26-15-6;1-5-6(2,3)4/h10-15H2,1-9H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
LDKVBQSBIJJRIT-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(C([N+](C)(C)C)(P(=O)(OCC)OCC)P(=O)(OCC)OCC)OCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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